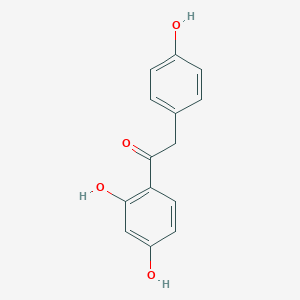










|
REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C=CC=CC=1.[OH:20][C:21]1(C(F)(F)F)[C:26]2[CH:27]=[CH:28][C:29]([OH:31])=[CH:30][C:25]=2[O:24]C(C2C=CC(OCCN3CCCCC3)=CC=2)[CH:22]1[C:47]1[CH:52]=[CH:51][C:50]([OH:53])=[CH:49][CH:48]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.C(OCC)(=O)C>[OH:24][C:25]1[CH:30]=[C:29]([OH:31])[CH:28]=[CH:27][C:26]=1[C:21](=[O:20])[CH2:22][C:47]1[CH:52]=[CH:51][C:50]([OH:53])=[CH:49][CH:48]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
0.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
1.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1(C(C(OC2=C1C=CC(=C2)O)C2=CC=C(C=C2)OCCN2CCCCC2)C2=CC=C(C=C2)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
It is stirred for 20 more minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
|
Type
|
STIRRING
|
|
Details
|
the aqueous phase is shaken out three times with 40 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with 20 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
purified with HPLC (nucleosil 50-7, dichloromethane/methanol 85:15, 40 ml/min)
|
|
Type
|
CUSTOM
|
|
Details
|
590 mg is obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |